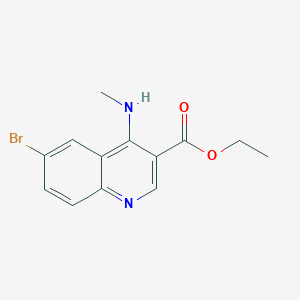
Ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a methylamino group at the 4th position, and an ethyl ester group at the 3rd position of the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of quinoline derivatives, followed by the introduction of the methylamino group through nucleophilic substitution. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are chosen to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxides of the methylamino group.
Reduction: Dehalogenated quinoline derivatives.
Substitution: Quinoline derivatives with various substituents replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate is used as an intermediate in the synthesis of more complex quinoline derivatives. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial and antimalarial properties. Quinoline derivatives are known to interfere with the DNA replication process in microorganisms.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting infectious diseases and cancer. Its ability to interact with biological macromolecules makes it a candidate for drug design.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other materials requiring quinoline-based structures.
Mecanismo De Acción
The mechanism of action of ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate involves its interaction with biological targets such as enzymes and DNA. The bromine atom and the methylamino group play crucial roles in binding to active sites of enzymes or intercalating into DNA strands, disrupting their normal function. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
- Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
- Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
- Ethyl 6-bromo-4-aminquinoline-3-carboxylate
Comparison: Ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate is unique due to the presence of the methylamino group, which can enhance its biological activity compared to similar compounds with different substituents. The bromine atom at the 6th position also provides a reactive site for further functionalization, making it a versatile intermediate in synthetic chemistry.
This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific fields, from organic synthesis to medicinal chemistry.
Propiedades
Fórmula molecular |
C13H13BrN2O2 |
|---|---|
Peso molecular |
309.16 g/mol |
Nombre IUPAC |
ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)10-7-16-11-5-4-8(14)6-9(11)12(10)15-2/h4-7H,3H2,1-2H3,(H,15,16) |
Clave InChI |
XRSMYBFWJQLDPT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



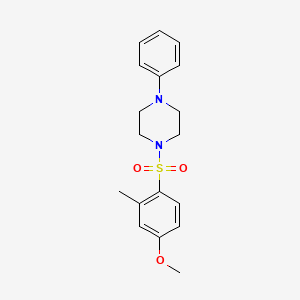
![{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12117907.png)
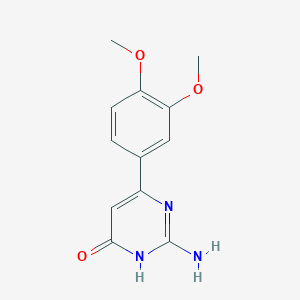
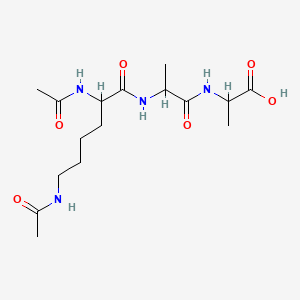
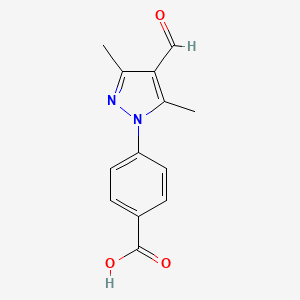
![6-Benzofuranamine, 2,3-dihydro-4-[(1-methylethyl)sulfonyl]-2-(trifluoromethyl)-](/img/structure/B12117929.png)
![Cycloheptyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12117937.png)


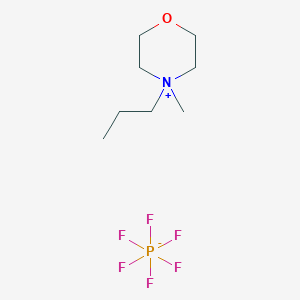

![3-(2-methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12117968.png)

